(2R)-1-[4-[(2R,4S)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;hydrochloride
Beschreibung
Overview of Multidrug Resistance (MDR) Mechanisms in Cancer Therapeutics
Multidrug resistance (MDR) is a significant hurdle in cancer treatment, contributing to the failure of chemotherapy and high mortality rates in cancer patients. nih.govnih.gov It is a phenomenon where cancer cells, after exposure to one chemotherapy drug, develop resistance to a broad spectrum of structurally and functionally unrelated anticancer agents. oncotarget.com This resistance can be inherent to the cancer cells or acquired during or after treatment. frontiersin.org
The mechanisms underlying MDR are complex and multifactorial. frontiersin.org Key mechanisms include:
Enhanced Drug Efflux: This is a primary mechanism where cancer cells actively pump chemotherapy drugs out of the cell, reducing the intracellular drug concentration to sub-lethal levels. nih.govfrontiersin.org
Genetic Factors: Mutations, amplification, and epigenetic alterations of genes can lead to changes in cellular pathways, contributing to drug resistance. nih.govnih.gov
Increased DNA Repair Capacity: Cancer cells can enhance their ability to repair DNA damage caused by chemotherapeutic agents, thus diminishing the drugs' cytotoxic effects. nih.govnih.gov
Elevated Metabolism of Xenobiotics: Increased metabolic breakdown of drugs by enzymes within the cancer cell can inactivate the therapeutic agents. nih.govnih.gov
Inhibition of Apoptosis: Cancer cells can develop mechanisms to evade programmed cell death (apoptosis), a common pathway through which chemotherapy kills cancer cells. oncotarget.com
Alterations in Drug Targets: Changes in the molecular target of a drug can prevent the drug from binding and exerting its effect. frontiersin.org
The development of MDR is a major reason for the recurrence of malignant tumors and patient relapse following an initial positive response to treatment. oncotarget.com
The Role of P-glycoprotein (P-gp/ABCB1) as a Drug Efflux Pump in Chemoresistance
Among the various mechanisms of MDR, the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp) is a major contributor. scirp.org P-gp, also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump. wikipedia.orgmdpi.com It actively transports a wide variety of structurally diverse compounds, including many clinically important chemotherapy drugs, out of the cell. scirp.orgwikipedia.org
P-gp is naturally found in various tissues with excretory functions, such as the intestines, liver, and kidneys, where it plays a protective role by eliminating toxins and xenobiotics. aboutscience.eu It is also a key component of the blood-brain barrier, restricting the entry of substances into the brain. wikipedia.org
In the context of oncology, the overexpression of P-gp in cancer cells is a well-established mechanism of chemoresistance. scirp.orgnih.gov By actively pumping out anticancer drugs, P-gp reduces their intracellular concentration, thereby diminishing their cytotoxic effects and leading to treatment failure. scirp.org This process is a primary cause of MDR in various cancers, including acute myeloid leukemia (AML), breast cancer, and ovarian cancer. scirp.orgmdpi.comcore.ac.uk The energy required for this efflux process is derived from the hydrolysis of ATP. tandfonline.com
Development of P-gp Modulators: Historical Context and the Emergence of Third-Generation Inhibitors
The discovery that P-gp could be inhibited to reverse MDR led to extensive research into the development of P-gp modulators. nih.gov These inhibitors are designed to block the function of P-gp, thereby increasing the intracellular accumulation and efficacy of chemotherapeutic agents. The development of P-gp inhibitors has progressed through several generations. nih.gov
First-Generation Inhibitors: These were existing drugs with other primary pharmacological activities that were incidentally found to inhibit P-gp. nih.gov Examples include the calcium channel blocker verapamil (B1683045) and the immunosuppressant cyclosporine A. tandfonline.comnih.gov However, their use was limited by low potency and significant side effects at the doses required for P-gp inhibition. tandfonline.comnih.gov
Second-Generation Inhibitors: This generation of modulators was developed to have higher potency and specificity for P-gp than the first generation. nih.gov Compounds like dexverapamil (B1218737) and valspodar (B1684362) were more effective P-gp inhibitors. aboutscience.eu However, they often interacted with other drug-metabolizing systems, such as cytochrome P450 enzymes, leading to complex drug-drug interactions and toxicity issues. aboutscience.eunih.gov
Third-Generation Inhibitors: With the limitations of the first and second-generation inhibitors, research focused on developing highly potent and specific P-gp inhibitors with minimal off-target effects. aboutscience.eufrontiersin.org These third-generation modulators, including zosuquidar (B1662489), tariquidar, and elacridar, were designed using structure-activity relationships to specifically and potently inhibit P-gp at low nanomolar concentrations. nih.govfrontiersin.org They generally have fewer interactions with other cellular systems compared to their predecessors. aboutscience.eu
| Generation | Examples | Characteristics | Limitations |
| First | Verapamil, Cyclosporine A | Repurposed drugs with other primary uses | Low potency, high toxicity at effective doses |
| Second | Dexverapamil, Valspodar | More potent than first-generation | Drug-drug interactions, toxicity |
| Third | Zosuquidar, Tariquidar, Elacridar | High potency and specificity for P-gp | Some have shown limited clinical efficacy |
Zosuquidar Trihydrochloride: A Potent Third-Generation P-glycoprotein Modulator for Research Applications
Zosuquidar trihydrochloride, also known as LY335979, is a potent and selective third-generation P-gp inhibitor. frontiersin.orgmedchemexpress.com It was developed to overcome the limitations of earlier P-gp modulators by exhibiting high affinity and specificity for P-gp with minimal inhibitory effects on other MDR proteins like MRP1 and MRP2. frontiersin.orgportico.org Zosuquidar functions in a non-competitive manner to inhibit the efflux activity of P-gp. core.ac.uk
In preclinical research, zosuquidar has demonstrated its ability to reverse P-gp-mediated MDR in various cancer cell lines. For instance, it has been shown to enhance the cytotoxicity of P-gp substrate drugs like doxorubicin (B1662922), vinblastine, and paclitaxel (B517696) in resistant cell lines. portico.org Research has shown that zosuquidar can restore drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) cells. medchemexpress.com Specifically, a concentration of 0.3 µM zosuquidar was found to enhance the cytotoxicity of daunorubicin (B1662515) in P-gp active cell lines. medchemexpress.commedchemexpress.com
Zosuquidar has been investigated in clinical trials to assess its potential in overcoming multidrug resistance in various cancers. ontosight.ai Although a phase III trial in acute myeloid leukemia did not meet its primary endpoint, leading to the discontinuation of its clinical development for that indication, zosuquidar remains a valuable tool in cancer research. medchemexpress.comwikipedia.org Its high potency and specificity make it an important agent for studying the role of P-gp in drug resistance and for exploring strategies to overcome chemoresistance in preclinical models. medchemexpress.commedchemexpress.com
| Cell Line | Chemotherapeutic Agent | Effect of Zosuquidar | Fold-Increase in Sensitivity |
| CEM/VLB100 | Vinblastine | Reversal of resistance | 440-fold |
| CEM/VLB100 | Doxorubicin | Reversal of resistance | 13-fold |
| CEM/VLB100 | Etoposide (B1684455) | Reversal of resistance | 19-fold |
| CEM/VLB100 | Paclitaxel | Reversal of resistance | 1200-fold |
| K562/DOX | Daunorubicin | Enhanced cytotoxicity | >45.5-fold |
Structure
2D Structure
3D Structure of Parent
Eigenschaften
Key on ui mechanism of action |
P-glycoproteins are proteins which convert the energy derived from the hydrolysis of ATP to structural changes in protein molecules, in order to perform coupling, thus discharging medicine from cells. If P-glycoprotein coded with the MDR1 gene manifests itself in cancer cells, it discharges much of the antineoplastic drugs from the cells, making cancer cells medicine tolerant, and rendering antineoplastic drugs ineffective. This protein also manifests itself in normal organs not affected by the cancer (such as the liver, small intestine, and skin cells in blood vessels of the brain), and participates in the transportation of medicine. The compound Zosuquidar inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective. |
|---|---|
CAS-Nummer |
167465-36-3 |
Molekularformel |
C32H32ClF2N3O2 |
Molekulargewicht |
564.1 g/mol |
IUPAC-Name |
(2R)-1-[4-[(2R,4S)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C32H31F2N3O2.ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;/h1-14,21,29-31,38H,15-20H2;1H/t21-,29-,30+,31?;/m1./s1 |
InChI-Schlüssel |
VQJFFWJUYDGTQZ-MGUDINDMSA-N |
Isomerische SMILES |
C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl |
Kanonische SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl |
Aussehen |
Yellow solid powder |
Andere CAS-Nummern |
167465-36-3 |
Piktogramme |
Irritant |
Reinheit |
> 98% |
Synonyme |
(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride LY 335979 LY335979 RS 33295-198 RS-33295-198 zosuquidar trihydrochloride |
Herkunft des Produkts |
United States |
Molecular and Cellular Pharmacology of Zosuquidar Trihydrochloride
Mechanism of P-glycoprotein Inhibition by Zosuquidar (B1662489) Trihydrochloride
Zosuquidar functions by directly interacting with the P-gp transporter, thereby blocking its ability to expel chemotherapeutic agents from cancer cells. ontosight.ai This inhibition leads to an increased intracellular concentration of anticancer drugs, restoring their effectiveness against resistant tumors. ontosight.ai
Recent structural studies, including cryogenic electron microscopy (cryo-EM), have provided detailed insights into how Zosuquidar interacts with P-gp. These studies have revealed that two molecules of Zosuquidar bind within the central, occluded drug-binding pocket of the transporter. mdpi.comnih.gov The two inhibitor molecules enfold each other with a two-fold rotational symmetry. mdpi.com
This binding involves interactions with residues from eight transmembrane helices (TMs): TM1, TM4, TM5, TM6, TM7, TM10, TM11, and TM12. mdpi.com Notably, the binding of Zosuquidar causes four of these helices (TM4, TM6, TM10, and TM12) to bend and kink, effectively encircling the binding cavity and blocking access to the transporter from the cell's cytoplasm. mdpi.com This mechanism physically obstructs substrates from entering the binding pocket. nih.gov While some research suggests Zosuquidar acts as a competitive inhibitor by directly occupying the substrate-binding region mdpi.com, other evidence points to a non-competitive mechanism where it arrests the transporter in an occluded state. core.ac.uknih.gov This occluded conformation prevents the necessary structural changes for substrate transport. nih.gov
The function of P-gp is intrinsically linked to the hydrolysis of ATP, which provides the energy for drug efflux. Zosuquidar's interaction with the transporter significantly affects this process. By binding within the drug-binding pocket, Zosuquidar arrests the transporter in an occluded conformation, which in turn prevents the closure of the nucleotide-binding domains (NBDs). nih.gov This action inhibits ATPase activity, as the NBDs cannot come together to hydrolyze ATP. nih.gov
Selectivity Profile of Zosuquidar Trihydrochloride for ABC Transporters
A key feature of Zosuquidar is its high selectivity for P-gp over other ABC transporters that also contribute to multidrug resistance. aacrjournals.orgbezmialem.edu.tr
Studies have consistently demonstrated that Zosuquidar is highly specific for P-gp (ABCB1) and does not significantly modulate the activity of Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1) or MRP2 (ABCC2). nih.govnih.govresearchgate.net In experiments using cell lines that overexpress these specific transporters, Zosuquidar effectively reversed P-gp-mediated resistance but had no effect on drug resistance in MRP1-expressing cells. nih.gov This specificity is a significant advantage over less selective inhibitors that can cause broader systemic effects. nih.gov
Similarly, Zosuquidar shows high specificity for P-gp when compared to the Breast Cancer Resistance Protein (BCRP or ABCG2). nih.govnih.gov In studies evaluating BCRP-transfected cells, even at concentrations approximately 100-fold higher than its affinity for P-gp, Zosuquidar had little to no effect on BCRP-mediated drug resistance. nih.gov Photoaffinity labeling experiments further confirmed that while Zosuquidar could inhibit labeling of P-gp, no such interaction was observed with BCRP. nih.gov This high degree of selectivity ensures that its therapeutic action is targeted specifically to P-gp-expressing cells. nih.govnih.gov
To avoid the drug-drug interactions seen with previous generations of P-gp inhibitors, Zosuquidar was designed to have minimal impact on Cytochrome P450 (CYP) enzymes. nih.govnih.gov In vitro studies using human liver microsomes examined Zosuquidar's potential to inhibit key CYP isozymes involved in drug metabolism. portico.org
The results showed that Zosuquidar is a much more potent modulator of P-gp than of any of the CYP enzymes tested. portico.org It was found to be a weak competitive inhibitor of CYP3A4 and an even weaker inhibitor of CYP2C9 and CYP2D6. portico.org Inhibition of CYP1A2 was negligible even at high concentrations. portico.org The high ratio of potency for P-gp inhibition versus CYP inhibition suggests a lower likelihood of clinically significant pharmacokinetic interactions with co-administered drugs that are CYP substrates. nih.govportico.org
Table 1: Inhibitory Potency of Zosuquidar on P-gp and CYP Isozymes
Data sourced from a study using human microsome preparations. portico.org
Modulation of Intracellular Drug Accumulation and Retention by Zosuquidar Trihydrochloride
Zosuquidar trihydrochloride is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp), a key protein in the development of multidrug resistance (MDR) in cancer cells. core.ac.ukresearchgate.net P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and diminishing their cytotoxic efficacy. core.ac.ukaacrjournals.org Zosuquidar trihydrochloride non-competitively binds to P-glycoprotein, effectively blocking this efflux mechanism. core.ac.uknih.gov This inhibition leads to a significant increase in the intracellular accumulation and retention of P-gp substrate drugs, ultimately restoring the sensitivity of resistant cancer cells to these therapeutic agents. aacrjournals.orgportico.org
Research has demonstrated that zosuquidar is highly effective at modulating P-gp-mediated drug resistance across various cancer cell lines. In vitro studies have shown that concentrations of zosuquidar as low as 50 to 100 nM can effectively circumvent P-gp-mediated resistance. aacrjournals.org Its mechanism of action is selective for P-gp, with minimal to no inhibitory effect on other multidrug resistance proteins such as MRP1 and MRP2. portico.orgfrontiersin.org
Detailed Research Findings
Numerous studies have quantified the profound effect of zosuquidar on the intracellular concentration of chemotherapeutic drugs. For instance, in P-gp-overexpressing human leukemia cell lines, zosuquidar has been shown to dramatically increase the cytotoxicity of P-gp substrates like daunorubicin (B1662515). In the K562/DOX cell line, which exhibits high P-gp activity, treatment with 0.3 µM of zosuquidar resulted in a greater than 45.5-fold enhancement in the cytotoxicity of daunorubicin. nih.gov This was significantly more potent than the effect observed with the older P-gp inhibitor, cyclosporine A. nih.gov
The impact of zosuquidar on drug accumulation is not limited to leukemia cell lines. In models of human non-small cell lung carcinoma, zosuquidar potentiated the antitumor activity of paclitaxel (B517696). portico.org Furthermore, studies using fluorescent P-gp substrates like rhodamine 123 have provided direct evidence of increased intracellular retention. In peripheral blood natural killer cells, which naturally express P-gp, increasing plasma concentrations of zosuquidar were directly correlated with greater retention of rhodamine 123, indicating effective P-gp inhibition in a clinical setting. aacrjournals.org
The following tables present detailed data from various research studies, illustrating the significant impact of Zosuquidar Trihydrochloride on intracellular drug accumulation and the reversal of drug resistance.
Table 1: Effect of Zosuquidar on the Cytotoxicity of Daunorubicin (DNR) in P-gp-Expressing Leukemia Cell Lines
| Cell Line | P-gp Activity | IC50 of DNR (µM) | IC50 of DNR with 0.3 µM Zosuquidar (µM) | Fold Enhancement of Cytotoxicity |
| K562/DOX | High | >50 | 1.1 ± 0.4 | >45.5 |
| HL60/DNR | High | >50 | Not specified | Not specified |
| K562/HHT40 | Moderate | Not specified | Not specified | Not specified |
| K562/HHT90 | Moderate | Not specified | Not specified | Not specified |
| HL60/ADR | MRP-active | Not specified | No effect | No effect |
Data sourced from Tang, R., et al. (2008). nih.gov
Table 2: Modulation of Rhodamine 123 Efflux in CD56+ Natural Killer Cells by Zosuquidar
| Zosuquidar Plasma Concentration (ng/mL) | P-gp Inhibition (%) |
| 100 | ~20 |
| 200 | ~40 |
| 400 | ~60 |
| 600 | ~75 |
| 800 | ~85 |
| 1000 | ~90 |
Data interpreted from graphical representations in Rubin, E. H., et al. (2002). aacrjournals.org
Table 3: Reversal of Drug Resistance by Zosuquidar in Various Cell Lines
| Cell Line | Resistant to | Zosuquidar Concentration (µM) | Fold Reversal of Resistance |
| CEM/VLB100 | Vinblastine | 0.1 | 440 |
| CEM/VLB100 | Doxorubicin (B1662922) | 0.1 | 13 |
| CEM/VLB100 | Etoposide (B1684455) | 0.1 | 19 |
| CEM/VLB100 | Paclitaxel | 0.1 | 1200 |
Data sourced from a study cited in Drugs of the Future (2001). portico.org
Preclinical Efficacy Studies of Zosuquidar Trihydrochloride in Reversing Multidrug Resistance
In vitro Cellular Studies on Reversal of Drug Resistance
In vitro studies have been fundamental in establishing the potent and selective activity of zosuquidar (B1662489) in reversing P-gp-mediated drug resistance across a variety of cancer cell lines and patient-derived samples.
Restoration of Chemotherapeutic Sensitivity in P-gp Overexpressing Cancer Cell Lines
Zosuquidar has demonstrated remarkable efficacy in resensitizing cancer cells that overexpress P-gp to a range of chemotherapeutic drugs. portico.org In the CEM/VLB100 cell line, a concentration of 0.1 µM zosuquidar was sufficient to fully restore sensitivity to vinblastine, doxorubicin (B1662922), etoposide (B1684455), and paclitaxel (B517696). researchgate.net The reversal of resistance was profound, with the IC50 values for these agents being shifted by 440-fold, 13-fold, 19-fold, and 1200-fold, respectively. portico.org Similarly, in P388/ADR and MCF-7/ADR cells, zosuquidar enhanced the sensitivity to vinblastine, doxorubicin, and paclitaxel. portico.org In the human ovarian carcinoma cell line 2780AD, it restored sensitivity to doxorubicin. portico.org
The potency of zosuquidar is further highlighted by its ability to modulate doxorubicin cytotoxicity even when the compound was removed from the culture medium 24 hours prior to the cytotoxicity assay. researchgate.net Studies have shown that zosuquidar dose-dependently increases the intracellular levels of doxorubicin in resistant CHRC5 cells, with maximal effect observed at concentrations between 100 and 300 nM. portico.org
Zosuquidar's specificity for P-gp-mediated resistance is a key attribute. It has been shown to enhance the cytotoxicity of doxorubicin in a P-gp-overexpressing HL60/Vinc cell line but had no effect on cell lines where resistance was mediated by other transporters like MRP1 or MRP2. portico.org For instance, while 0.5 µM zosuquidar sensitized P-gp-expressing HL60/Vinc cells to mitoxantrone (B413), it did not affect the drug resistance of MRP1-expressing HL60/ADR cells. portico.org
The following interactive table summarizes the fold-reversal of resistance by zosuquidar in various P-gp overexpressing cell lines for different chemotherapeutic agents.
| Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance |
| CEM/VLB100 | Vinblastine | 440 |
| CEM/VLB100 | Doxorubicin | 13 |
| CEM/VLB100 | Etoposide | 19 |
| CEM/VLB100 | Paclitaxel | 1200 |
Analysis of P-gp Mediated Drug Efflux Suppression in Cellular Models
The mechanism by which zosuquidar restores chemosensitivity is by directly inhibiting the P-gp-mediated efflux of drugs from cancer cells. This has been demonstrated using fluorescent P-gp substrates like rhodamine 123 and DiOC2. researchgate.net In cellular models, zosuquidar effectively blocks the efflux of these fluorescent dyes, leading to their accumulation within the cells. researchgate.netaacrjournals.org This inhibition of P-gp function has been observed in various cell lines, including K562 and HL60 and their resistant variants. researchgate.net
Studies have shown that zosuquidar is a more potent inhibitor of P-gp than the first-generation modulator cyclosporine A, particularly in cells with high levels of P-gp activity. researchgate.netnih.govnih.gov The ability of zosuquidar to suppress P-gp function is directly linked to its capacity to increase the intracellular concentration of chemotherapeutic agents. For example, zosuquidar was found to significantly increase the accumulation of daunorubicin (B1662515) in P-gp-positive (Pgp+/MRP–) cells, but not in P-gp-negative (Pgp–/MRP+) cells. portico.org
Investigations in Primary Malignant Cells and Ex Vivo Patient Samples
The efficacy of zosuquidar has also been confirmed in primary malignant cells and ex vivo samples from patients with various hematological malignancies, providing crucial evidence of its potential clinical relevance.
In studies with primary blasts from patients with acute myeloid leukemia (AML), zosuquidar enhanced the cytotoxicity of anthracyclines such as daunorubicin, idarubicin, and mitoxantrone in samples with active P-gp. researchgate.netnih.govnih.gov In a study of 31 AML samples, zosuquidar enhanced drug cytotoxicity in 8 cases (26%), with 5 of these cases demonstrating significant P-gp activity as measured by DiOC2 uptake. nih.gov Notably, in the subset of AML samples with significant P-gp activity, zosuquidar enhanced cytotoxicity in 71% of cases. nih.gov
Similar findings have been reported in other hematological malignancies. In vitro studies on malignant cells from patients with chronic lymphocytic leukemia (CLL) and multiple myeloma (MM) have also shown that zosuquidar can effectively modulate P-gp and increase the sensitivity to chemotherapy in P-gp-positive samples. core.ac.uk Furthermore, in vitro assays on CD56+ natural killer (NK) cells isolated from patients in clinical trials demonstrated that zosuquidar infusion led to rapid inhibition of P-gp-mediated efflux. core.ac.uk
In vivo Preclinical Animal Models of Multidrug Resistance Reversal
The promising in vitro results for zosuquidar have been corroborated by in vivo studies in various animal models of cancer, demonstrating its ability to reverse multidrug resistance and enhance the efficacy of chemotherapy in a whole-organism setting.
Antitumor Efficacy in Murine Syngeneic and Human Xenograft Tumor Models
Zosuquidar has shown significant antitumor efficacy when co-administered with chemotherapeutic agents in both murine syngeneic and human xenograft tumor models. portico.orgaacrjournals.org In mice bearing P388/ADR murine leukemia cells, a P-gp-expressing tumor, treatment with zosuquidar in combination with doxorubicin or etoposide resulted in a significant increase in lifespan. researchgate.net
The effectiveness of zosuquidar has also been demonstrated in human tumor xenograft models. aacrjournals.org For instance, in nude mice bearing a multidrug-resistant P-gp-expressing human non-small cell lung carcinoma (UCLA-P3), zosuquidar potentiated the antitumor activity of paclitaxel. portico.orgtocris.com These in vivo studies provide strong evidence that zosuquidar can effectively restore the sensitivity of P-gp-expressing tumors to chemotherapy, leading to improved therapeutic outcomes in preclinical models. portico.orgaacrjournals.org
Influence on Pharmacokinetic Profiles of Co-administered P-gp Substrates in Animal Models
A critical aspect of a successful MDR modulator is its ability to inhibit P-gp without significantly altering the pharmacokinetics of the co-administered chemotherapeutic agents, which could lead to increased toxicity. Preclinical studies in murine and canine models have shown that zosuquidar has a minimal effect on the pharmacokinetic profiles of P-gp substrates like doxorubicin, paclitaxel, and etoposide. researchgate.netaacrjournals.orgaacrjournals.org
In mice bearing P388/ADR murine leukemia, the co-administration of zosuquidar with doxorubicin or etoposide did not lead to any apparent alteration of their pharmacokinetics. researchgate.net This lack of significant pharmacokinetic interaction is a key advantage of zosuquidar over earlier generation MDR modulators and suggests that it can be administered at doses sufficient to inhibit P-gp without requiring adjustments to the dosage of the chemotherapeutic drug. newdrugapprovals.org This favorable pharmacokinetic profile has been a significant factor in its advancement to clinical trials. aacrjournals.org
Structural Biology and Structure Activity Relationship Sar of Zosuquidar Trihydrochloride
Chemical Scaffolding and Stereochemical Considerations in P-gp Modulation
The chemical scaffold of Zosuquidar (B1662489) is characterized as a difluorocyclopropyl-annulated dibenzosuberane (B130601) derivative. aacrjournals.orgnih.govresearchgate.net This structure contains multiple rings and specific functional groups that are crucial for its interaction with P-gp. The molecule's three-dimensional arrangement, or stereochemistry, is a critical determinant of its inhibitory activity.
Research into Zosuquidar derivatives has underscored the profound importance of stereochemistry in modulator-transporter interactions. In studies involving the bacterial ABC transporter LmrCD from Lactococcus lactis, a striking example of stereospecificity was observed. One specific derivative demonstrated a drastic reduction in transport activity, while its diastereomers—molecules with the same chemical formula but different spatial arrangements—exhibited virtually no effect. nih.govtandfonline.com This high degree of specificity suggests a precise and constrained binding orientation within the transporter, where only one stereoisomer can achieve the optimal interaction for inhibition. Further synthetic strategies have focused on creating derivatives as pure enantiomers, reinforcing that the specific, absolute configuration of stereogenic centers, such as the carbinol center, is essential for potent bioactivity. nih.gov
Synthesis and Evaluation of Zosuquidar Derivatives for Modulatory Potency and Specificity
To probe the structure-activity relationships of Zosuquidar and develop improved inhibitors, numerous derivatives have been synthesized and evaluated. tandfonline.comtandfonline.com A primary strategy involved modifying or replacing the dibenzosuberyl and piperazine (B1678402) moieties of the parent compound while maintaining the core structure deemed essential for activity. nih.govresearchgate.net
In one approach, twelve 5-oxyisoquinoline analogues were synthesized as pure enantiomers. In these compounds, the dibenzosuberyl-piperazine portion of Zosuquidar was replaced with either a diarylaminopiperidine or a piperidone-derived acetal (B89532) or thioacetal group. nih.govresearchgate.net Another study involved the creation of 26 distinct derivatives with various structural modifications. tandfonline.com
These derivatives were evaluated for their ability to inhibit P-gp and other ABC transporters. Zosuquidar itself is a highly potent and selective P-gp modulator, with a Ki value of approximately 60 nM, and it effectively reverses P-gp-mediated resistance at concentrations of 50 to 100 nM in cell models. aacrjournals.orgmedchemexpress.comselleckchem.com It is noted for its high specificity, as it does not significantly inhibit other major human ABC transporters like Multidrug Resistance-Associated Protein (MRP) 1 and 2, or Breast Cancer Resistance Protein (BCRP) at concentrations effective against P-gp. nih.gov However, some research has shown that at higher concentrations (above 1 µM), Zosuquidar can weakly inhibit human organic cation transporters (OCTs), highlighting a concentration-dependent specificity. nih.gov The evaluation of synthesized derivatives often revealed compounds with equal or even superior potency to the parent Zosuquidar molecule. nih.govtandfonline.com
Elucidation of Structure-Activity Relationships in P-gp Inhibition
Structure-activity relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological activity. For Zosuquidar and its derivatives, these studies have revealed several key principles governing their interaction with ABC transporters.
Extended studies on Zosuquidar modifications have identified the 5-oxyquinoline and the hydroxypropane spacer components as being crucial for inhibitory activity against P-gp. nih.gov Consequently, synthetic efforts have largely focused on modifying the other end of the molecule, namely the dibenzosuberyl and piperazine moieties. nih.govresearchgate.net The replacement of the benzosuberyl moiety with diarylamino or cyclic acetal groups yielded several new compounds that were superior to Zosuquidar in transport reduction, with one of the most efficient derivatives featuring a cyclic acetal derived from (R,R)-1,2-diphenyl-1,2-ethanediol. nih.gov
The SAR can differ significantly depending on the target transporter. As noted, the inhibition of the bacterial transporter LmrCD is highly stereospecific, indicating that its binding site has stringent structural and spatial requirements. nih.govtandfonline.com In contrast, studies on the fungal transporter Saccharomyces cerevisiae Pdr5 suggest that its binding site is relatively 'tolerant' to alterations in the hydrophobic part of the Zosuquidar scaffold. tandfonline.com This is evidenced by the fact that derivatives with substantially different hydrophobic structures were found to be effective inhibitors of Pdr5. tandfonline.com
Analysis of Zosuquidar Derivatives as Inhibitors of Bacterial and Fungal ABC Transporters
The utility of Zosuquidar as a lead compound extends beyond human P-gp, with its derivatives showing significant inhibitory activity against homologous ABC transporters in fungi and bacteria. These microorganisms utilize ABC transporters to extrude toxic compounds, a mechanism that contributes to multidrug resistance. nih.govtandfonline.com
A comprehensive study analyzed the inhibitory capability of 26 synthesized Zosuquidar derivatives on three well-characterized microbial ABC transporters: Saccharomyces cerevisiae Pdr5 (a model for fungal transporters) and Lactococcus lactis LmrA and LmrCD (models for transporters in Gram-positive bacteria). nih.govtandfonline.comtandfonline.com
For the fungal Pdr5 transporter, the study identified five derivatives that inhibited the transport of the fluorescent substrate rhodamine 6G more efficiently than Zosuquidar itself. nih.govtandfonline.comtandfonline.com One of these superior inhibitors possesses a novel catechol acetal structure and may represent a new lead compound for developing antifungal resistance modulators. nih.govtandfonline.comtandfonline.com Subsequent determination of IC₅₀ values for the most representative of these compounds revealed potent inhibition of Pdr5, with values ranging between 0.3 and 0.9 μM. nih.govtandfonline.com These compounds are among the most potent inhibitors known for the Pdr5 transporter. nih.gov
| Finding | Details | Reference |
|---|---|---|
| Derivatives Superior to Zosuquidar | 5 out of 26 synthesized derivatives showed more potent inhibition of rhodamine 6G transport than the parent compound. | nih.govtandfonline.comtandfonline.com |
| Potency (IC₅₀) | IC₅₀ values for representative potent derivatives ranged from 0.3 to 0.9 μM. | nih.govtandfonline.com |
| Novel Lead Compound | A derivative featuring a new catechol acetal structure was identified as a particularly effective inhibitor. | nih.govtandfonline.comtandfonline.com |
For the bacterial transporters from L. lactis, several derivatives also demonstrated enhanced inhibitory activity compared to Zosuquidar. nih.govtandfonline.com Seven compounds were found to inhibit the transport activity of LmrA more effectively, and three compounds were more effective against LmrCD. nih.govtandfonline.comtandfonline.com As previously mentioned, the inhibition of LmrCD was highly specific, with one particular derivative showing a dramatic effect while its diastereomers were largely inactive. nih.govtandfonline.com This highlights the potential for developing highly targeted inhibitors for bacterial efflux pumps.
| Transporter | Number of Derivatives More Potent than Zosuquidar | Key Observation | Reference |
|---|---|---|---|
| LmrA | 7 out of 26 | Broad inhibition profile among several derivatives. | nih.govtandfonline.com |
| LmrCD | 3 out of 26 | Inhibition was highly specific to a single stereoisomer for one potent derivative. | nih.govtandfonline.com |
Advanced Methodologies and Mechanistic Investigations in Zosuquidar Trihydrochloride Research
Functional Assays for P-gp Inhibition (e.g., Rhodamine 123 Efflux Assay, DiOC2 Uptake Assays)
The inhibitory effect of Zosuquidar (B1662489) on P-gp function is quantified using specialized functional assays. These assays measure the ability of Zosuquidar to block the efflux of fluorescent substrates from cells that express P-gp.
The Rhodamine 123 (Rh123) efflux assay is a widely used method. Rh123 is a fluorescent dye and a known P-gp substrate. In cells expressing P-gp, Rh123 is actively pumped out, resulting in low intracellular fluorescence. When a P-gp inhibitor like Zosuquidar is present, this efflux is blocked, leading to the accumulation of Rh123 inside the cells and a corresponding increase in fluorescence. This change in fluorescence is measured by flow cytometry and serves as a direct indicator of P-gp inhibition. Studies in patients with acute myeloid leukemia (AML) have shown that Zosuquidar infusion leads to rapid and significant inhibition of Rh123 efflux in P-gp-expressing cells, such as CD56+ natural killer (NK) cells and CD33+ myeloid cells mdpi.com. In one study, the median inhibition of Rh123 efflux was 95% for CD56+ cells mdpi.com. Higher plasma concentrations of Zosuquidar have been correlated with greater P-gp inhibition as measured by increased rhodamine retention in peripheral blood NK cells nih.gov.
Another key functional assay is the 3,3'-diethyloxacarbocyanine iodide (DiOC2) uptake assay . Similar to Rh123, DiOC2 is a fluorescent substrate for P-gp. P-gp activity is assessed by measuring the uptake of DiOC2 in the presence or absence of an inhibitor. Research in leukemia cell lines has demonstrated that P-gp activity measured by DiOC2 uptake provides similar results to those obtained with the Rhodamine assay mdpi.com. These assays have been instrumental in confirming that Zosuquidar effectively restores drug sensitivity in P-gp-expressing leukemia cell lines and primary AML blasts mdpi.com.
The table below summarizes findings from functional assays used to evaluate Zosuquidar's P-gp inhibitory activity.
| Assay Type | Cell/Sample Type | Key Findings | Reference(s) |
| Rhodamine 123 Efflux Assay | Peripheral Blood NK Cells (CD56+) | Higher Zosuquidar plasma levels correlated with greater P-gp inhibition (increased rhodamine retention). | nih.gov |
| Rhodamine 123 Efflux Assay | AML Patient Cells (CD56+, CD33+) | Zosuquidar infusion caused rapid inhibition of efflux; median inhibition was 95% in CD56+ cells. | mdpi.com |
| DiOC2(3) Uptake Assay | Leukemia Cell Lines & Primary AML Blasts | P-gp activity measured by DiOC2 uptake correlated well with Rhodamine assay results. Zosuquidar enhanced cytotoxicity in AML cells with active P-gp. | mdpi.com |
| Calcein-AM Retention Assay | P-gp Positive Leukemia Cells | 500 nM of Zosuquidar was sufficient to completely block P-gp transport and restore calcein (B42510) retention. | nih.gov |
Mechanistic Studies on P-gp's Putative Role in Apoptotic Modulation and Zosuquidar Trihydrochloride's Influence
Beyond its role as a drug efflux pump, P-gp is implicated in the modulation of apoptosis (programmed cell death), which may represent another mechanism of multidrug resistance nih.govfrontiersin.org. P-gp overexpression can protect cancer cells from apoptotic stimuli, and this effect is often related to the caspase family of enzymes that execute apoptosis frontiersin.orgnih.gov. Studies have shown that P-gp-expressing tumor cells are more resistant to apoptosis induced by chemotherapeutic agents and other stimuli compared to cells without P-gp nih.govnih.gov.
Zosuquidar Trihydrochloride influences this process by inhibiting P-gp, thereby potentially reversing the anti-apoptotic effect. Research has demonstrated that modulating P-gp with Zosuquidar can significantly increase the apoptotic sensitivity of highly P-gp expressing cancer cells clinpgx.orgnih.gov. This suggests that by blocking P-gp, Zosuquidar not only increases the intracellular concentration of chemotherapy drugs but may also restore the natural apoptotic pathways that P-gp suppresses. The anti-apoptotic function of P-gp is thought to be related to its ability to transport certain lipids or signaling molecules involved in cell death pathways or to directly interact with and regulate apoptotic proteins nih.gov. By inhibiting P-gp, Zosuquidar interferes with these functions, making the cancer cells more susceptible to apoptosis.
Investigating Genetic Polymorphisms of MDR1/ABCB1 and their Correlation with Zosuquidar Trihydrochloride's Modulatory Activity
P-glycoprotein is encoded by the MDR1 gene, also known as ABCB1 nih.gov. The ABCB1 gene is highly polymorphic, meaning there are common variations in its DNA sequence within the human population genomind.com. These genetic variations, or single nucleotide polymorphisms (SNPs), can lead to differences in the expression level and functional activity of the P-gp transporter genomind.comnih.gov. Consequently, ABCB1 polymorphisms can significantly impact the absorption, distribution, and excretion of many drugs that are P-gp substrates, leading to inter-individual variability in drug response and efficacy nih.gov.
Some of the most studied SNPs in the ABCB1 gene include C3435T (rs1045642) in exon 26, C1236T (rs1128503) in exon 12, and G2677T/A (rs2032582) in exon 21 mdpi.commdpi.com. Research has shown that haplotypes, which are combinations of these SNPs inherited together, may be more predictive of P-gp activity than individual polymorphisms nih.gov. For example, certain haplotypes have been associated with reduced P-gp activity and improved response to P-gp substrate drugs in some cancers nih.gov.
Despite the established importance of ABCB1 genetics in pharmacology, there is a notable lack of specific published research directly correlating ABCB1 polymorphisms with the modulatory activity of Zosuquidar. Clinical trials investigating the efficacy of Zosuquidar in combination with chemotherapy, such as a large Phase III trial in elderly AML patients, did not report analyses based on the ABCB1 genotype of the participants frontiersin.orgresearchgate.net. Therefore, while it is biologically plausible that genetic variations in P-gp could influence an individual's response to a P-gp modulator like Zosuquidar, direct evidence from clinical studies to support this hypothesis is not currently available in the scientific literature.
Comparative Analysis of Zosuquidar Trihydrochloride with Other P-gp Modulators (e.g., Cyclosporine A, Verapamil (B1683045), Valspodar (B1684362), Tariquidar, Elacridar)
Zosuquidar is a third-generation P-gp modulator, developed to have higher potency and specificity with fewer side effects and drug-drug interactions compared to earlier generations.
First-Generation Modulators (e.g., Verapamil, Cyclosporine A): These were existing drugs found to have incidental P-gp inhibitory activity. Verapamil and Cyclosporine A require high concentrations for P-gp inhibition, leading to significant toxicity and unpredictable pharmacokinetic interactions researchgate.netnih.gov. In comparative studies, Zosuquidar has demonstrated more potent P-gp inhibition than Cyclosporine A in cells with high P-gp activity mdpi.com.
Second-Generation Modulators (e.g., Valspodar): Valspodar (PSC-833), a non-immunosuppressive analog of cyclosporine, is more potent than first-generation agents. However, its use is complicated by significant pharmacokinetic interactions, as it inhibits cytochrome P450 enzymes like CYP3A4, which alters the metabolism of co-administered chemotherapy drugs and necessitates dose reductions nih.govresearchgate.net. Zosuquidar was developed to be more selective for P-gp and has shown fewer and less significant effects on the pharmacokinetics of co-administered drugs like doxorubicin (B1662922) compared to Valspodar nih.govnih.gov.
Third-Generation Modulators (e.g., Tariquidar, Elacridar): This generation, which includes Zosuquidar, Tariquidar, and Elacridar, is characterized by high potency (effective at nanomolar concentrations), high specificity for P-gp, and a lower potential for pharmacokinetic interactions researchgate.netresearchgate.net.
Tariquidar is another potent P-gp inhibitor that, like Zosuquidar, inhibits the ATPase activity of the transporter researchgate.netpharmgkb.org. While both are highly effective, subtle differences in their binding and mechanism of action exist; for instance, Zosuquidar is considered a competitive inhibitor, whereas Tariquidar has been described as a non-competitive inhibitor nih.gov.
Elacridar is also a potent P-gp inhibitor that has been studied extensively researchgate.net. Like Zosuquidar and Tariquidar, it was designed for high affinity and specificity to overcome the limitations of earlier modulators researchgate.net.
The following table provides a comparative overview of Zosuquidar and other P-gp modulators.
| Modulator | Generation | Potency | Specificity for P-gp | Key Limitations / Distinctions | Reference(s) |
| Verapamil | First | Low | Low | Requires high, often toxic, doses; pharmacologically active on its own (calcium channel blocker). | researchgate.netnih.gov |
| Cyclosporine A | First | Low | Low | Immunosuppressive; significant pharmacokinetic interactions. | mdpi.comresearchgate.net |
| Valspodar (PSC-833) | Second | Moderate | Moderate | Potent inhibitor of CYP3A4, leading to significant pharmacokinetic interactions with chemotherapies. | nih.govresearchgate.net |
| Zosuquidar | Third | High (nM range) | High | Minimal inhibition of other transporters (MRP1, BCRP); fewer pharmacokinetic interactions than previous generations. | nih.govresearchgate.net |
| Tariquidar | Third | High (nM range) | High | Potent ATPase inhibitor; has shown a lack of pharmacokinetic interactions with some agents. | researchgate.netresearchgate.net |
| Elacridar | Third | High (nM range) | High | Potent modulator of P-gp ATPase activity; also inhibits BCRP. | researchgate.netresearchgate.net |
Contemporary Research Challenges and Future Directions in P Gp Mediated Mdr Reversal
Addressing P-gp Independent Mechanisms of Drug Resistance
These alternative resistance mechanisms can be broadly categorized as follows:
Other Efflux Pumps: Cancer cells can express other ATP-binding cassette (ABC) transporters that contribute to MDR. spandidos-publications.comfrontiersin.org Zosuquidar (B1662489) is highly selective for P-gp and does not significantly inhibit other transporters like the Multidrug Resistance-Associated Protein (MRP1) or the Breast Cancer Resistance Protein (BCRP). nih.gov Studies on AML patients in the ECOG 3999 trial showed that the expression of MRP1, LRP-56 (Lung Resistance Protein), and BCRP were comparable between the zosuquidar and placebo arms, highlighting that these other pumps could continue to efflux chemotherapeutic agents even when P-gp was inhibited. nih.govashpublications.org
Cellular and Pharmacologic Factors: Resistance is not solely about drug efflux. Other cellular factors include alterations in drug uptake, increased drug inactivation, modifications of the drug's molecular target, enhanced DNA repair mechanisms, and defects in apoptotic (cell death) pathways. nih.govnih.gov Pharmacologic factors, such as those preventing adequate drug concentration at the tumor site, also play a crucial role. nih.gov The failure to engage apoptosis is considered a key factor in resistance to numerous classes of drugs. nih.gov
This complex reality necessitates a shift from a single-target approach to a more comprehensive strategy that can address the multiple ways a cancer cell can become resistant.
Development of Novel Zosuquidar-Based Analogues with Improved Efficacy and Selectivity
Despite the clinical setbacks, the chemical scaffold of zosuquidar remains a valuable starting point for developing new and improved MDR modulators. Research efforts are focused on synthesizing novel analogues that may offer enhanced potency, broader specificity against multiple efflux pumps, or improved pharmacological properties. nih.govnih.gov
The strategy often involves maintaining the core structures of zosuquidar known to be crucial for its inhibitory activity—specifically the 5-oxyquinoline and the hydroxypropane spacer—while modifying other parts of the molecule, such as the dibenzosuberyl and piperazine (B1678402) moieties. nih.gov
Key findings from these development efforts include:
Enhanced Potency: Researchers have successfully synthesized zosuquidar analogues that demonstrate superior inhibitory power compared to the parent compound. In one study, replacing the benzosuberyl moiety with diarylamino or acetal (B89532) groups resulted in compounds that were up to four times more efficient at inhibiting the bacterial ABC transporter LmrCD and about twice as effective against the fungal transporter Pdr5. nih.gov
Computational Design: Modern drug development leverages computational and structure-guided approaches to design new inhibitor variants. By using virtual chemical synthesis and computational assessments, researchers can predict variants with improved binding characteristics to P-gp, specifically targeting and inhibiting ATP hydrolysis without being transported by the pump themselves. nih.gov
| Analogue Type | Modification from Zosuquidar | Target Transporter(s) | Observed Improvement |
| 5-Oxyisoquinoline Derivatives | Replacement of the dibenzosuberyl-piperazine moiety with diarylaminopiperidine or piperidone-derived acetal/thioacetal groups. | LmrCD (bacterial), Pdr5 (fungal) | Up to 4-fold greater transport reduction for LmrCD and 2-fold for Pdr5 compared to zosuquidar. nih.gov |
| Computationally Designed Variants | Variants of a novel P-gp inhibitor class generated by the ChemGen program to improve binding characteristics. | P-gp (human) | Improved efficacy in reversing MDR in P-gp-overexpressing cancer cells by inhibiting substrate pumping. nih.gov |
| Benzimidazole (B57391) Derivatives | Development of 1,2,5-trisubstituted benzimidazoles designed using a ligand-based pharmacophore approach. | ABCB1 (P-gp) | Certain compounds showed significant cytotoxic effects in doxorubicin-resistant cancer cell lines. nih.gov |
Conceptual Frameworks for Optimizing P-gp Modulation Strategies
The challenges encountered with zosuquidar have led to the development of more sophisticated conceptual frameworks for overcoming P-gp-mediated MDR. The focus has expanded beyond simple inhibition to include a variety of alternative and complementary strategies.
Inhibit or Evade: A primary conceptual choice is whether to inhibit P-gp directly or to design drugs that are not substrates for the pump and can thus evade its efflux mechanism. nih.gov This can be achieved by modifying existing anticancer drugs or developing new chemical entities that P-gp does not recognize. nih.gov
Molecular-Level Understanding: A deeper understanding of the molecular interactions between drugs, inhibitors, and P-gp is crucial. frontiersin.org P-gp drug binding is now understood as a two-step process involving the drug's partitioning into the lipid membrane followed by binding to the transporter within that membrane. frontiersin.org This knowledge allows for the development of rules to predict whether a compound will be a substrate, inhibitor, or modulator of P-gp, aiding in the design of more effective therapies. frontiersin.org
Targeting ATP Hydrolysis: Some novel inhibitors are designed not just to block the drug-binding site but to specifically inhibit the ATPase activity of P-gp, which powers the efflux pump. nih.govnih.gov For example, certain tyrosine kinase inhibitors have been shown to suppress P-gp by inhibiting its ATPase activity. nih.gov
Combination and Delivery Systems: Alternative strategies include the use of novel drug delivery systems, such as nanoparticles, to shield anticancer drugs from P-gp-mediated efflux. nih.govnih.gov Another approach is to develop agents that can simultaneously exert cytotoxic effects and inhibit P-gp, a dual-action strategy seen in some novel benzimidazole derivatives. nih.gov
Broader Applicability of Zosuquidar Trihydrochloride Research in Overcoming Efflux Pump-Mediated Resistance
The knowledge gained from zosuquidar and P-gp research in oncology has significant implications for other medical fields, particularly in combating infectious diseases. Multidrug resistance is a critical and growing problem in bacteria and fungi, where efflux pumps homologous to human P-gp play a major role in extruding antimicrobial agents. nih.govnih.govmdpi.com
Inhibiting Microbial Efflux Pumps: The structural similarities between mammalian and microbial ABC transporters suggest that inhibitors developed for cancer therapy could be repurposed or adapted. Research has shown that zosuquidar and its newly synthesized analogues can effectively inhibit efflux pumps in pathogenic microorganisms. nih.govnih.gov
Screening Zosuquidar Analogues: Studies have analyzed the inhibitory capability of zosuquidar derivatives on various microbial ABC-type MDR efflux pumps, such as Saccharomyces cerevisiae Pdr5 (a model for fungal pathogens) and Lactococcus lactis LmrA and LmrCD (models for Gram-positive bacteria). nih.gov
Potent Inhibition Identified: These screenings have identified several zosuquidar derivatives that are more potent than the parent compound against these microbial pumps. nih.gov For the Pdr5 pump, five compounds were found to inhibit transport more efficiently than zosuquidar, with IC50 values between 0.3 and 0.9 μM, making them among the most potent inhibitors known for this transporter. nih.gov This demonstrates the potential for developing zosuquidar-based compounds as adjuvants to existing antibiotics or antifungals, revitalizing their efficacy against resistant strains. researchgate.netmdpi.com
The ongoing research into zosuquidar, its analogues, and the broader strategies for overcoming efflux pump-mediated resistance continues to be a vital area of investigation. While the direct path to clinical success in cancer has been challenging, the scientific insights and novel compounds emerging from this work hold promise for future therapies against resistant cancers and infectious diseases.
Q & A
Q. What is the recommended protocol for preparing stable stock solutions of Zosuquidar Trihydrochloride in laboratory settings?
Zosuquidar Trihydrochloride is soluble in DMSO (100 mg/mL, 156.98 mM) and water (23 mg/mL, 36.1 mM) but insoluble in ethanol. For long-term stability, prepare stock solutions in DMSO, aliquot to avoid repeated freeze-thaw cycles, and store at -20°C in moisture-resistant, light-protected containers . Purity (>98%) should be verified via HPLC or NMR prior to use .
Q. Which in vitro assays are commonly used to validate P-glycoprotein (P-gp) inhibition by Zosuquidar Trihydrochloride?
Standard assays include cytotoxicity assays using P-gp-overexpressing cell lines (e.g., Caco-2 or MDR1-transfected cells). For example, Zosuquidar (0.3 μM) enhances daunorubicin (DNR) cytotoxicity in P-gp-active cells, with inhibition quantified via IC50 values (e.g., Ki = 59 nM for P-gp) . Flow cytometry with fluorescent P-gp substrates (e.g., rhodamine-123) is also used to measure efflux inhibition .
Q. What safety protocols are critical when handling Zosuquidar Trihydrochloride in the lab?
Follow GHS hazard guidelines: wear gloves, eye protection, and lab coats to avoid skin/eye irritation (H315, H319). Work in a ventilated hood to prevent inhalation (H335). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of Zosuquidar Trihydrochloride in reversing multidrug resistance (MDR)?
Discrepancies often arise from differences in P-gp expression levels, bioavailability, or tumor microenvironment factors. Preclinical studies in cynomolgus monkeys (which mimic human BBB P-gp expression) show that Zosuquidar (2–20 mg/kg IV) increases brain penetration of P-gp substrates like nelfinavir by 5–26×, highlighting the importance of dose optimization and pharmacokinetic (PK) monitoring . In vitro assays using 3D tumor spheroids or patient-derived xenografts may better predict clinical outcomes .
Q. What experimental design considerations are essential for pharmacokinetic studies evaluating Zosuquidar-Doxorubicin interactions?
Phase I trials administered Zosuquidar (50–400 mg/m²) with doxorubicin (45–60 mg/m²) to assess safety and PK. Key parameters include:
Q. What statistical methods are recommended for analyzing contradictory clinical trial data on Zosuquidar’s efficacy in AML?
The ECOG E3999 phase III trial (N=450) used a cure rate model to compare overall survival (OS) between Zosuquidar + "3+7" chemotherapy vs. placebo. Conflicting results may arise from subpopulations with variable P-gp expression. Stratified Cox regression or machine learning models (e.g., random forests) can identify predictive biomarkers (e.g., P-gp positivity via immunohistochemistry) .
Q. How can blood-brain barrier (BBB) penetration studies of Zosuquidar Trihydrochloride be optimized in preclinical models?
In cynomolgus monkeys, a dosing regimen of 8 mg/kg IV achieves sustained P-gp inhibition over 24 hours. Measure brain-to-plasma ratios of co-administered drugs (e.g., paclitaxel) via LC-MS/MS. For murine models, use transgenic strains with humanized P-gp and validate using PET tracers like [11C]N-desmethyl-loperamide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
